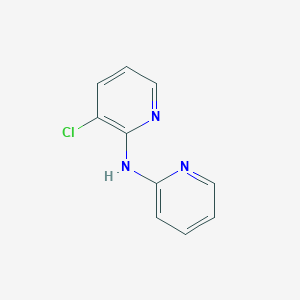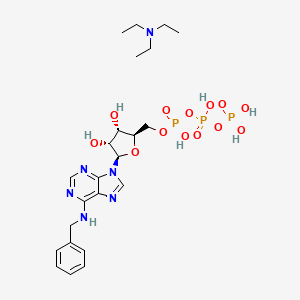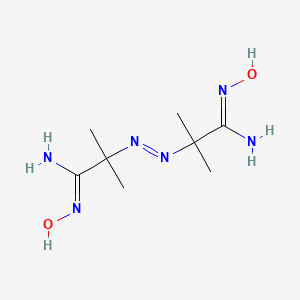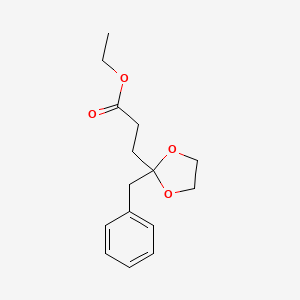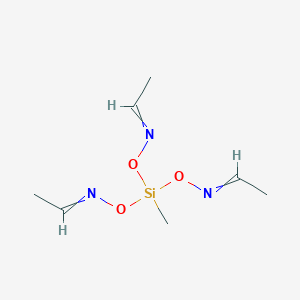
Tris(acetaldehyde) O,O',O''-(methylsilylidyne)trioxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine typically involves the reaction of ethylideneamino compounds with silylating agents under controlled conditions. One common method includes the use of chlorosilanes in the presence of a base to facilitate the formation of the silyl ether linkage. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine may involve large-scale reactions using automated reactors to ensure consistency and purity. The process often includes steps such as purification through distillation or chromatography to remove impurities and obtain the desired product in high yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine involves its interaction with specific molecular targets and pathways. The silyl group can facilitate the compound’s binding to certain enzymes or receptors, modulating their activity. Additionally, the ethylideneamino groups may participate in hydrogen bonding and other interactions that influence the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[bis[(methylideneamino)oxy]-methylsilyl]oxyethanimine
- N-[bis[(propylideneamino)oxy]-methylsilyl]oxyethanimine
Uniqueness
N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine stands out due to its specific combination of silyl and ethylideneamino groups, which confer unique reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and versatility in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
14235-72-4 |
|---|---|
Molekularformel |
C7H15N3O3Si |
Molekulargewicht |
217.30 g/mol |
IUPAC-Name |
N-[bis[(ethylideneamino)oxy]-methylsilyl]oxyethanimine |
InChI |
InChI=1S/C7H15N3O3Si/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-7H,1-4H3 |
InChI-Schlüssel |
FBNDBWOVSKZHDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC=NO[Si](C)(ON=CC)ON=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


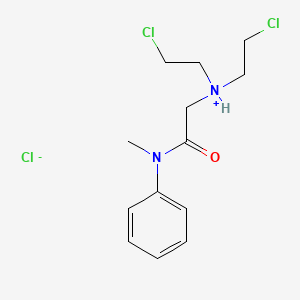
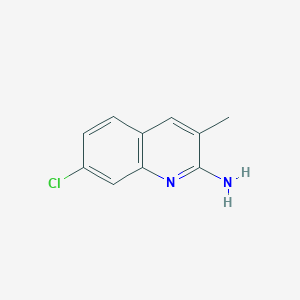
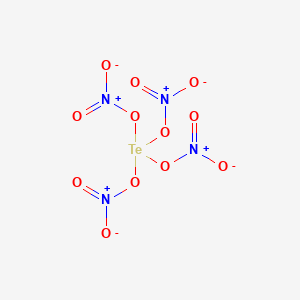
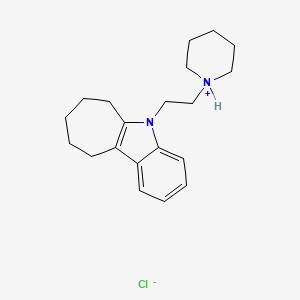
![3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol](/img/structure/B13735358.png)
